molecular formula C22H28GdN3O11 B138120 Gadobenate dimeglumine CAS No. 127000-20-8

Gadobenate dimeglumine

货号: B138120
CAS 编号: 127000-20-8
分子量: 667.7 g/mol
InChI 键: MXZROTBGJUUXID-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gadobenate dimeglumine is a contrast agent used in magnetic resonance imaging (MRI) to enhance the visibility of blood vessels and organs. It is a chelated compound composed of gadolinium, a rare earth metal, and a ligand, dimeglumine. Gadolinium is a paramagnetic element, meaning that it has magnetic properties that can be used to enhance the contrast in MRI images. This compound is a third-generation MRI contrast agent, which means that it has a higher relaxivity than previous generations, resulting in better image quality.

作用机制

Target of Action

Gadobenate Dimeglumine, also known as Gadobenic acid, is a gadolinium-based contrast agent (GBCA) used primarily for magnetic resonance imaging (MRI) of the liver . The primary targets of this compound are the hepatocytes in the liver . It is specifically taken up by these cells and excreted through the biliary system .

Mode of Action

This compound is a gadolinium-containing paramagnetic agent . When exposed to an external magnetic field, it induces a large local magnetic field in the exposed tissues . This local magnetism disrupts water protons in the vicinity, resulting in a change in proton density and spin characteristics, which can be detected by the imaging device .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a contrast agent in MRI. It enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissue . This allows for the detection and visualization of lesions and abnormal vascularity .

Pharmacokinetics

This compound distributes mainly to the extracellular space . After injection, Gadobenate and dimeglumine dissociate; pharmacokinetics are based on Gadobenate . There is no additional biotransformation of Gadobenate . It is excreted through urine (78% to 96%) and feces (0.6% to 4%) . The elimination half-life in adults with normal renal function is approximately 1.2 to 1.96 hours .

Result of Action

The primary result of this compound’s action is the enhanced visualization of lesions and abnormal vascularity in MRI scans . This is particularly useful in the imaging of the liver, where it can help detect and visualize lesions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, patients with impaired elimination of the drug, such as those with chronic, severe kidney disease or acute kidney injury, are at a higher risk for Nephrogenic Systemic Fibrosis (NSF) .

安全和危害

Gadobenate dimeglumine can cause a life-threatening condition in people with advanced kidney disease . Some side effects may occur up to several days after injection . Common side effects may include headache, nausea, or unusual or unpleasant taste in your mouth . It is not recommended for people with kidney disease or those on dialysis .

生化分析

Biochemical Properties

Gadobenate Dimeglumine differs from other GBCAs due to the benzene ring that confers weak protein binding, leading to an increased R1 and R2 relaxivity . This weak protein binding allows this compound to interact with various enzymes, proteins, and other biomolecules in the body.

Cellular Effects

This compound is specifically taken up by hepatocytes and excreted through the biliary system, making it a useful contrast agent for liver MRI . It can influence cell function by enhancing the visibility of lesions with abnormal blood-brain barrier or abnormal vascularity of the brain, spine, and associated tissues .

Molecular Mechanism

This compound develops a large local magnetic field when placed in a magnetic field. This local magnetism disrupts water protons in the vicinity, resulting in a change in proton density and spin characteristics, which can be detected by the imaging device .

Temporal Effects in Laboratory Settings

It is known that this compound can stay in the body for months or years after administration .

Dosage Effects in Animal Models

In animal models, this compound has shown to increase the detection of liver lesions in patients with primary malignant hepatic neoplasm

Metabolic Pathways

This compound is mainly distributed to the extracellular space and is excreted through the kidneys (78% to 96%) and feces (0.6% to 4%) . It does not undergo any additional biotransformation .

Transport and Distribution

This compound is transported and distributed within cells and tissues mainly to the extracellular space . It is specifically taken up by hepatocytes and excreted through the biliary system .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Gadobenate dimeglumine involves the reaction of gadolinium oxide with 3-(carboxymethyl)-5-(N-(2-hydroxyethyl)glycine)-1,2,4-triazole (Glycine-H) and meglumine in the presence of hydrochloric acid and sodium hydroxide.", "Starting Materials": [ "Gadolinium oxide", "3-(carboxymethyl)-5-(N-(2-hydroxyethyl)glycine)-1,2,4-triazole (Glycine-H)", "Meglumine", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Gadolinium oxide is dissolved in hydrochloric acid.", "3-(carboxymethyl)-5-(N-(2-hydroxyethyl)glycine)-1,2,4-triazole (Glycine-H) is added to the solution and heated.", "Meglumine is added to the solution and heated.", "Sodium hydroxide is added to the solution to adjust the pH.", "The solution is filtered and the resulting solid is washed with water.", "The solid is dried and then dissolved in water.", "The solution is sterilized and then filled into vials for use as a contrast agent in magnetic resonance imaging." ] }

127000-20-8

分子式

C22H28GdN3O11

分子量

667.7 g/mol

IUPAC 名称

2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-[2-[carboxylatomethyl-(1-carboxy-2-phenylmethoxyethyl)amino]ethyl]amino]acetate;gadolinium(3+)

InChI

InChI=1S/C22H31N3O11.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3

InChI 键

MXZROTBGJUUXID-UHFFFAOYSA-K

手性 SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)O.[Gd+3]

SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O

规范 SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

颜色/形态

Hygroscopic powder

密度

1.22 g/mL at 20 °C
pH = 6.5-7.5 ;  viscosity: 5.3 mPa at 27 °C;  density 1.220 mg/L at 20 °C /Multihance Injection/

熔点

124 °C

127000-20-8

相关CAS编号

113662-23-0 (Parent)

溶解度

Freely soluble in water
Soluble in methanol;  practically insoluble in n-butanol, n-octanol, chloroform

同义词

3,6,9-triaza-12-oxa-3,6,9-tricarboxymethylene-10-carboxy-13-phenyltridecanoic acid, gadolinium
B 19036
B-19036
gadobenate dimeglumine
gadobenic acid
gadobenic acid, dimeglumine salt
gadolinium-benzyloxypropionyl tetraacetate
gadolinium-BOPTA-Dimeg
Gd(BOPTA)2
Gd-BOPTA
MultiHance

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gadobenate dimeglumine
Reactant of Route 2
Reactant of Route 2
Gadobenate dimeglumine
Reactant of Route 3
Reactant of Route 3
Gadobenate dimeglumine
Reactant of Route 4
Reactant of Route 4
Gadobenate dimeglumine
Reactant of Route 5
Reactant of Route 5
Gadobenate dimeglumine
Reactant of Route 6
Reactant of Route 6
Gadobenate dimeglumine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。